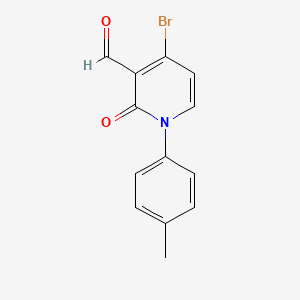
4-Bromo-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-溴-2-氧代-1-(对甲苯基)-1,2-二氢吡啶-3-甲醛是一种属于吡啶家族的杂环化合物。该化合物以其在第 4 位的溴原子、第 2 位的羰基、第 1 位的对甲苯基以及第 3 位的醛基而闻名。该化合物的独特结构使其成为各种化学反应和科学研究应用的有趣主题。
准备方法
合成路线和反应条件
4-溴-2-氧代-1-(对甲苯基)-1,2-二氢吡啶-3-甲醛的合成可以通过多种合成路线实现。一种常见的方法涉及在受控条件下使 4-溴-2-氧代-1,2-二氢吡啶-3-甲醛与对甲苯基溴化镁反应。该反应通常在惰性气氛(如氮气或氩气)中进行,以防止氧化。然后将反应混合物加热至特定温度,以促进所需产物的形成。
工业生产方法
在工业环境中,4-溴-2-氧代-1-(对甲苯基)-1,2-二氢吡啶-3-甲醛的生产可能涉及使用连续流动反应器来确保一致的质量和产量。催化剂的使用和优化的反应条件可以进一步提高生产过程的效率。
化学反应分析
反应类型
4-溴-2-氧代-1-(对甲苯基)-1,2-二氢吡啶-3-甲醛经历各种类型的化学反应,包括:
氧化: 醛基可以氧化形成羧酸。
还原: 羰基可以还原形成醇。
取代: 溴原子可以通过亲核取代反应被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用硼氢化钠 (NaBH₄) 和氢化铝锂 (LiAlH₄) 等还原剂。
取代: 胺、硫醇和醇盐等亲核试剂可用于取代反应。
主要产品
氧化: 4-溴-2-氧代-1-(对甲苯基)-1,2-二氢吡啶-3-羧酸。
还原: 4-溴-2-羟基-1-(对甲苯基)-1,2-二氢吡啶-3-甲醛。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
科学研究应用
Chemistry
In the field of chemistry, 4-Bromo-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carbaldehyde serves as a building block for synthesizing more complex heterocyclic compounds. It undergoes various chemical reactions:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts the aldehyde to a carboxylic acid | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |
| Reduction | Reduces the carbonyl group to an alcohol | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |
| Substitution | Substitutes bromine with other functional groups | Amines, thiols, alkoxides |
Biology
The compound is under investigation for its potential biological activities. Preliminary studies suggest that it may exhibit:
- Antimicrobial Properties : Research indicates that derivatives of this compound could have activity against various bacterial strains.
- Anticancer Activity : Studies have shown that certain derivatives possess cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) .
Medicine
Research is ongoing to explore the therapeutic potential of this compound in treating diseases. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease pathways.
Case Studies
Several studies highlight the applications of this compound in medicinal chemistry:
- Cytotoxicity Studies : A study demonstrated that derivatives of 4-Bromo-2-oxo-1-(p-tolyl)-1,2-dihydropyridine showed enhanced cytotoxicity when halogens were introduced at specific positions on the phenyl ring . For instance, introducing chlorine increased cytotoxicity significantly.
- Molecular Docking Studies : Molecular docking has been performed to evaluate binding affinities of new derivatives against specific proteins related to cancer signaling pathways. This approach helps identify promising candidates for further development .
作用机制
4-溴-2-氧代-1-(对甲苯基)-1,2-二氢吡啶-3-甲醛的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过抑制某些酶或受体而发挥作用,从而导致一系列生化事件,最终导致其观察到的效果。需要详细的研究来阐明所涉及的确切分子靶标和途径。
相似化合物的比较
类似化合物
4-溴-2-氧代-1-苯基-1,2-二氢吡啶-3-甲醛: 结构相似,但苯基取代了对甲苯基。
4-溴-2-氧代-1-(间甲苯基)-1,2-二氢吡啶-3-甲醛: 结构相似,但间甲苯基取代了对甲苯基。
4-溴-2-氧代-1-(邻甲苯基)-1,2-二氢吡啶-3-甲醛: 结构相似,但邻甲苯基取代了对甲苯基。
独特性
4-溴-2-氧代-1-(对甲苯基)-1,2-二氢吡啶-3-甲醛中对甲苯基的存在赋予了其与类似物相比独特的化学和生物学特性。这种结构变化会影响该化合物的反应性、稳定性和与生物靶标的相互作用,使其成为研究和开发中的一种有价值的化合物。
生物活性
4-Bromo-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carbaldehyde (CAS No. 1088987-97-6) is a compound within the dihydropyridine family, which has garnered attention due to its potential biological activities, particularly in antimicrobial and antihypertensive applications. This article delves into the biological activities associated with this compound, supported by research findings, data tables, and relevant case studies.
The molecular formula of this compound is C13H10BrNO2, and it features a bromo substituent on the pyridine ring which may influence its biological activity. The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various dihydropyridine derivatives, including this compound. The compound has been evaluated for its effectiveness against a range of pathogens.
In Vitro Studies
Research indicates that derivatives similar to 4-Bromo-2-oxo-1-(p-tolyl)-1,2-dihydropyridine exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies show that several derivatives possess MIC values ranging from 0.22 to 0.25 μg/mL against resistant strains of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 4-Bromo derivative | 0.22 - 0.25 | Excellent against S. aureus |
| Other derivatives | Varies | Effective against various pathogens |
The mechanism through which these compounds exert their antimicrobial effects typically involves inhibition of protein synthesis and disruption of biofilm formation, which is critical for bacterial virulence . The ability to inhibit biofilm formation is particularly noteworthy as biofilms contribute to chronic infections and resistance to antibiotics.
Antihypertensive Activity
In addition to its antimicrobial properties, the dihydropyridine scaffold is well-known for its antihypertensive effects. Compounds within this class often act as calcium channel blockers, leading to vasodilation and reduced blood pressure.
Case Studies
A study on related dihydropyridine compounds demonstrated significant antihypertensive activity in spontaneously hypertensive rats at doses around 1 mg/kg . The structure of these compounds influences their efficacy; electron-withdrawing groups at specific positions enhance their activity.
Structure–Activity Relationship (SAR)
The biological activity of 4-Bromo-2-oxo-1-(p-tolyl)-1,2-dihydropyridine can be influenced by various substituents on the pyridine ring. The following table summarizes findings from SAR studies:
| Substituent Position | Type of Substituent | Effect on Activity |
|---|---|---|
| C-6 | Electron-withdrawing | Increased activity |
| C-3 | Hydroxyl | Maintains activity |
| C-4 | Alkyl groups | Variable effects |
属性
CAS 编号 |
1088987-97-6 |
|---|---|
分子式 |
C13H10BrNO2 |
分子量 |
292.13 g/mol |
IUPAC 名称 |
4-bromo-1-(4-methylphenyl)-2-oxopyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10BrNO2/c1-9-2-4-10(5-3-9)15-7-6-12(14)11(8-16)13(15)17/h2-8H,1H3 |
InChI 键 |
LJACNFZJAVGMJR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C=CC(=C(C2=O)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















